

Synthesis of Olaparib Intermediate: A Detailed Experimental Guide

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Compound of Interest

Compound Name: 2-Fluoro-5-methoxybenzonitrile

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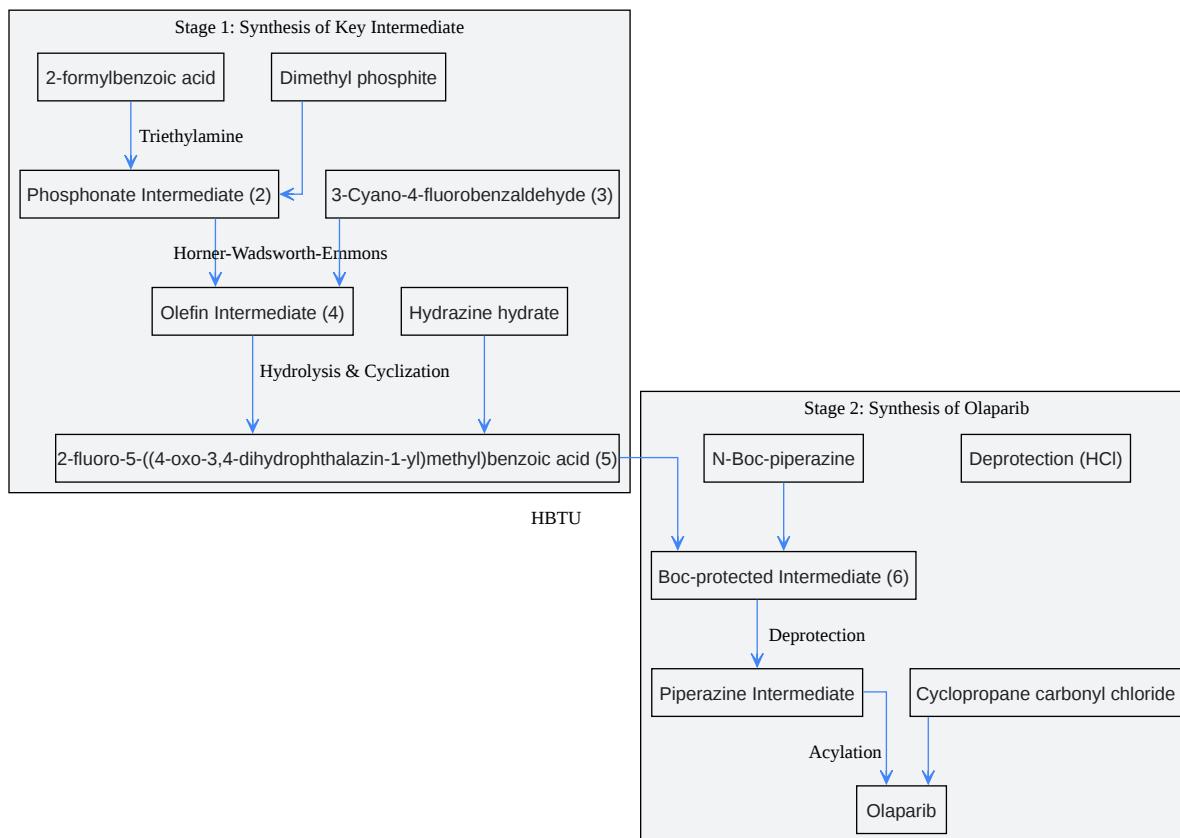
This document provides a comprehensive overview of the experimental procedures for the synthesis of a key intermediate of Olaparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. The protocols outlined below are based on established and scalable chemical manufacturing processes, offering a guide for laboratory-scale synthesis.

Introduction

Olaparib's efficacy is intrinsically linked to its molecular structure, the synthesis of which involves several key intermediates. One such crucial precursor is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. This application note details a common and efficient synthetic route to this intermediate, followed by its conversion to Olaparib.

Synthetic Workflow Overview

The synthesis can be broadly divided into two main stages: the formation of the phthalazinone core with the benzoic acid side chain, and the subsequent amidation to yield the final product. The overall workflow is depicted in the diagram below.

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Caption: Synthetic workflow for Olaparib highlighting the key intermediate.

Experimental Protocols

Stage 1: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydropthalazin-1-yl)methyl)benzoic acid (5)

This stage follows a modified medicinal chemistry route that has been optimized for scalability.
[1][2]

Step 1.1: Synthesis of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (Phosphonate Intermediate 2)

- Materials: 2-formylbenzoic acid (1), dimethyl phosphite, triethylamine, dichloromethane, methanesulfonic acid.
- Procedure:
 - To a stirred solution of 2-formylbenzoic acid (15 g, 99.98 mmol) and triethylamine (13.13 g, 130.0 mmol) in dichloromethane (200 mL), add dimethyl phosphite (14.3 g, 130.0 mmol).
[3]
 - Stir the reaction mixture at room temperature for 4 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, add methanesulfonic acid (13.4 g, 140.0 mmol) dropwise.
 - Stir for an additional 30 minutes.
 - Concentrate the reaction mixture to dryness.
 - Add water and triturate the resulting solid for 2 hours.
 - Filter the solid, wash with water, and then with petroleum ether to obtain the phosphonate intermediate as a white solid.

Step 1.2: Synthesis of Olefin Intermediate (4)

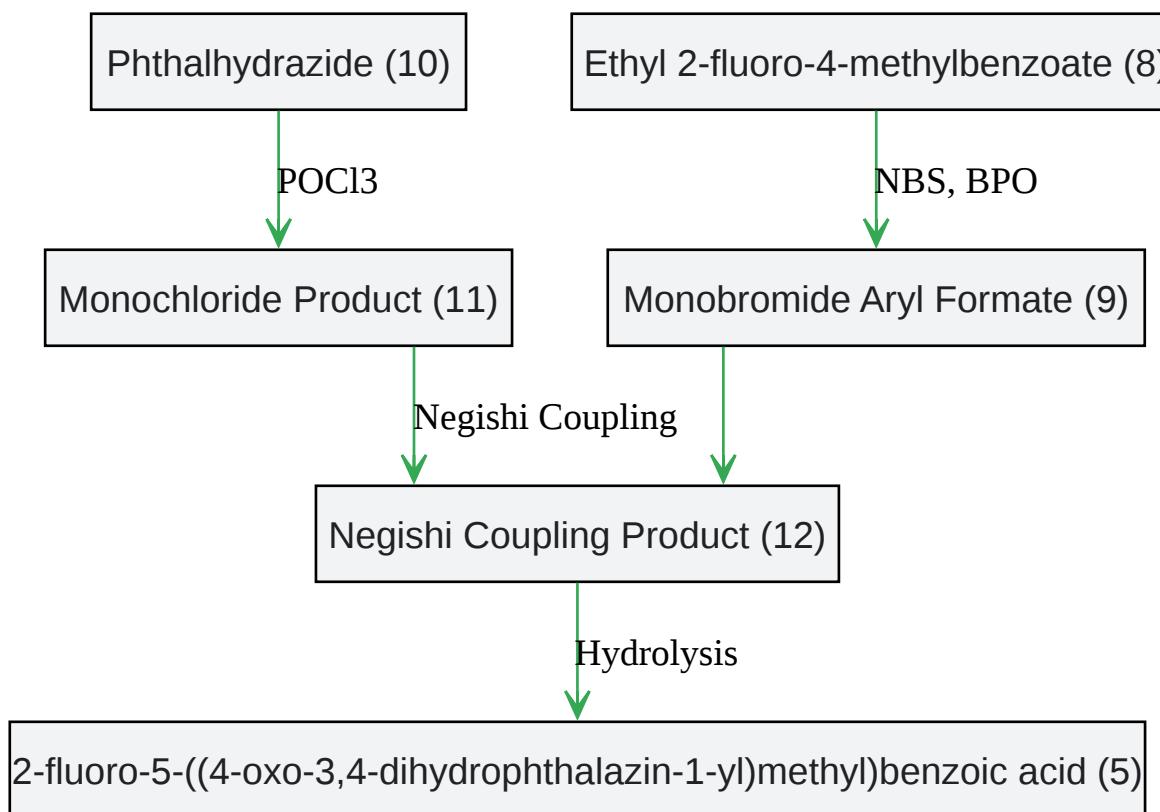
- Materials: Phosphonate intermediate (2), 3-cyano-4-fluorobenzaldehyde (3), triethylamine, dichloromethane.
- Procedure:
 - To a cooled mixture of the phosphonate intermediate (from the previous step) and 3-cyano-4-fluorobenzaldehyde in dichloromethane, add triethylamine dropwise.[3]
 - Allow the reaction to proceed, monitoring by TLC.
 - Upon completion, concentrate the reaction mixture to dryness.
 - Triturate the residue with water, filter, and dry to obtain the olefin intermediate as a white solid. This product is typically a mixture of E and Z isomers.[1][2]

Step 1.3: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydropthalazin-1-yl)methyl)benzoic acid (5)

- Materials: Olefin intermediate (4), hydrazine hydrate, sodium hydroxide aqueous solution, acetone.
- Procedure:
 - Suspend the olefin intermediate in water and cool the mixture.
 - Add hydrazine hydrate and allow the reaction to proceed.[3]
 - Then, add acetone and a sodium hydroxide aqueous solution.
 - Stir the reaction mixture, allowing it to warm to room temperature.
 - Perform an aqueous workup, including extraction.
 - Adjust the pH of the aqueous layer to precipitate the product.
 - Filter the white solid, rinse with cold water, and recrystallize to obtain the desired benzoic acid intermediate.

Alternative Scalable Route to Intermediate (5)

An alternative, more scalable process utilizes phthalhydrazide as a starting material, avoiding the use of hydrazine hydrate in the final cyclization step.[1][2] This route involves a Negishi coupling reaction.[1][2]



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Caption: Alternative scalable synthesis of the key intermediate.

Stage 2: Synthesis of Olaparib

Step 2.1: Synthesis of Boc-protected Intermediate (6)

- Materials: 2-fluoro-5-((4-oxo-3,4-dihydropthalazin-1-yl)methyl)benzoic acid (5), N-Boc-piperazine, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), diisopropylethylamine (DIPEA), acetonitrile.
- Procedure:
 - Suspend the benzoic acid intermediate (5) in acetonitrile.

- Add DIPEA followed by N-Boc-piperazine.[4]
- Cool the reaction mixture and add HBTU portion-wise.
- Stir the reaction until completion, as monitored by TLC.
- Work up the reaction to isolate the Boc-protected intermediate.

Step 2.2: Deprotection and Acylation to form Olaparib

- Materials: Boc-protected intermediate (6), hydrochloric acid, cyclopropane carbonyl chloride, triethylamine, dichloromethane.
- Procedure:
 - Remove the Boc protecting group from the intermediate (6) using hydrochloric acid.[1]
 - Neutralize the resulting amine salt.
 - Dissolve the deprotected piperazine intermediate in dichloromethane.
 - Add triethylamine, followed by the dropwise addition of cyclopropane carbonyl chloride.
 - After the reaction is complete, perform an aqueous workup with citric acid and sodium carbonate solutions.[5]
 - The crude product is then purified by recrystallization to afford Olaparib.

Quantitative Data Summary

Step No.	Product	Starting Material(s)	Reagents	Solvent	Yield (%)	Reference
1.1	2- Phosphona- te Intermediate (2)	formylbenzoic acid (1), Dimethyl phosphite	Triethylamine, Methanesulfonic acid	Dichloromethane	93-95	[1][3]
1.2 & 1.3	Phosphona- te (2), Aldehyde (3), Hydrazine hydrate	Benzoic Acid Intermediate (5)	Triethylamine, NaOH	Dichloromethane, Water	77 (over 2 steps)	[1][2]
Alt. Route	Phthalhydrazide (10), Aryl Formate (9)	Benzoic Acid Intermediate (5)	POCl ₃ , NBS, BPO, Pd catalyst	Dichloromethane	62 (over 3 steps)	[1][2]
2.1	Benzonic Acid (5), N- Boc- piperazine	Boc- protected Intermediate (6)	HBTU, DIPEA	Acetonitrile	78	[1]
2.2	Cyclopropane carbonyl chloride, Triethylamine	Olaparib Deprotected Intermediate (e)	Deprotected carbonyl chloride, Triethylamine	Dichloromethane	85	[1]

Conclusion

The synthetic procedures detailed in this application note provide a robust framework for the laboratory-scale synthesis of a key Olaparib intermediate and the final active pharmaceutical ingredient. The original medicinal chemistry route offers a well-established path, while the alternative scalable process presents a more cost-effective and environmentally conscious option for larger-scale production. Researchers should carefully consider the scale and objectives of their synthesis when selecting the most appropriate route.

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- To cite this document: BenchChem. [Synthesis of Olaparib Intermediate: A Detailed Experimental Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b165117#experimental-procedure-for-the-synthesis-of-olaparib-intermediate>

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